molecular formula C22H19N3O5S B11537204 3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11537204
M. Wt: 437.5 g/mol
InChI Key: VXKYTQXPPYXCSC-ZMOGYAJESA-N
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Description

3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and several functional groups including methoxy, formamido, and acetamido groups. This compound is part of the thiophene derivatives family, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as cuprous iodide, can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, thiophene derivatives can inhibit kinases, block voltage-gated sodium channels, and modulate estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, formamido, and acetamido groups contribute to its potential therapeutic effects and reactivity, distinguishing it from other thiophene derivatives .

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

[3-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H19N3O5S/c1-29-17-7-3-6-16(12-17)21(27)23-14-20(26)25-24-13-15-5-2-8-18(11-15)30-22(28)19-9-4-10-31-19/h2-13H,14H2,1H3,(H,23,27)(H,25,26)/b24-13+

InChI Key

VXKYTQXPPYXCSC-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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